molecular formula C13H24N2O B7972586 CID 81482593

CID 81482593

Cat. No.: B7972586
M. Wt: 224.34 g/mol
InChI Key: MMBJQLAIUZCIDQ-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 81482593” is a chemical entity listed in various chemical databases

Preparation Methods

The preparation methods for CID 81482593 involve specific synthetic routes and reaction conditions. These methods are typically detailed in scientific literature and patents. Industrial production methods may vary, but they generally involve optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

CID 81482593 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are specific to the type of reaction being performed. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 81482593 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to study biological pathways and interactions. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or processes.

Mechanism of Action

The mechanism of action of CID 81482593 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. The detailed mechanism of action is typically studied through experimental research and computational modeling.

Comparison with Similar Compounds

CID 81482593 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but this compound may have distinct properties that make it particularly useful for certain applications. The list of similar compounds can be found in chemical databases such as PubChem.

Properties

IUPAC Name

1-(3,9-diazabicyclo[4.2.1]nonan-3-yl)-4-methylpentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-10(2)3-6-13(16)15-8-7-11-4-5-12(9-15)14-11/h10-12,14H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBJQLAIUZCIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)N1CCC2CCC(C1)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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